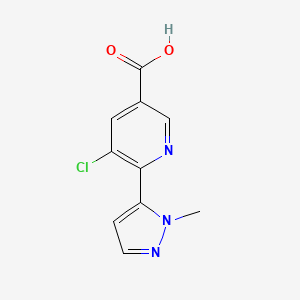

5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid

Description

5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine backbone substituted with a chlorine atom at position 5, a 1-methyl-1H-pyrazol-5-yl group at position 6, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

5-chloro-6-(2-methylpyrazol-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-14-8(2-3-13-14)9-7(11)4-6(5-12-9)10(15)16/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFMVLYKRDGREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The chloro group can be reduced to produce a corresponding amine.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 3-position.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the chloro group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Esters and amides from oxidation reactions.

Amines from reduction reactions.

Substituted pyridines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridine-3-carboxylic acid derivatives with varying substituents at positions 5 and 5. Below is a comparative analysis of key analogues:

*Note: CAS numbers marked with "EN300" are internal identifiers from chemical databases.

Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Trifluoromethyl): The trifluoromethyl group in EN300-300971 increases acidity (pKa ~2.5–3.0) and enhances metabolic stability due to reduced oxidative susceptibility . This group also lowers solubility in aqueous media compared to amino-substituted analogues .

- Electron-Donating Groups (e.g., Pyrazole, Amino): The 1-methylpyrazole substituent in the target compound facilitates hydrogen bonding via its nitrogen atoms, which may improve binding affinity in biological targets . Ethylamino and pyridyl-ethylamino groups (CAS 1155521-87-1) further enhance water solubility (logP ~1.2–1.8) and enable ionic interactions in enzymatic pockets .

Crystallographic and Hydrogen-Bonding Patterns

- Pyrazole-Containing Analogues : The pyrazole ring in the target compound can form bifurcated hydrogen bonds (N–H···O and C–H···O), as observed in related structures, creating stable crystal lattices .

- Imidazo-Fused Derivatives (e.g., CAS 1780609-26-8) : The fused imidazo ring system restricts conformational flexibility, favoring planar stacking interactions in co-crystals. This property is critical in kinase inhibitors targeting ATP-binding pockets .

Pharmaceutical Relevance

- Drug Impurity Profiling : Compounds like CAS 1155521-87-1 are used as reference standards to monitor synthetic byproducts in APIs (Active Pharmaceutical Ingredients) .

- Targeted Therapies : Trifluoromethyl-substituted analogues (EN300-300971) show promise in antiviral and anticancer research due to their resistance to enzymatic degradation .

Biological Activity

5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C10H10ClN5O2

- Molecular Weight : 251.67 g/mol

- CAS Number : 1250312-35-6

Biological Activities

The compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- Studies indicate that derivatives of 1H-pyrazole, including the target compound, have shown promising anticancer effects. They have been reported to inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- A recent study highlighted that compounds containing the 1H-pyrazole structure demonstrated antiproliferation activity both in vitro and in vivo, suggesting their potential as anticancer agents .

- Antibacterial Properties :

- Anti-inflammatory Effects :

- Antiviral Activity :

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It could modulate receptors associated with inflammation and immune responses.

Table 1: Summary of Biological Activities

Recent Studies

-

Synthesis and Evaluation :

A study synthesized various pyrazole derivatives, including the target compound, and evaluated their biological activities. The results indicated significant anticancer properties, particularly against lung and colorectal cancer cell lines . -

Pharmacokinetic Properties :

Research on pharmacokinetics revealed that modifications in the molecular structure could enhance metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.